Product packaging for 2-(Tert-butyl)-4-(oxazol-2-YL)phenol(Cat. No.:)

2-(Tert-butyl)-4-(oxazol-2-YL)phenol

Cat. No.: B13036776
M. Wt: 217.26 g/mol
InChI Key: JFEBAVZLWZPUMK-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-4-(oxazol-2-YL)phenol is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO2 B13036776 2-(Tert-butyl)-4-(oxazol-2-YL)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-tert-butyl-4-(1,3-oxazol-2-yl)phenol

InChI

InChI=1S/C13H15NO2/c1-13(2,3)10-8-9(4-5-11(10)15)12-14-6-7-16-12/h4-8,15H,1-3H3

InChI Key

JFEBAVZLWZPUMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C2=NC=CO2)O

Origin of Product

United States

Structural Context and Significance Within Phenol Oxazole Chemistry

The structure of 2-(Tert-butyl)-4-(oxazol-2-YL)phenol is a carefully orchestrated combination of two key functional moieties: a 2-tert-butylphenol (B146161) unit and an oxazole (B20620) ring attached at the phenol's 4-position. This specific arrangement gives rise to a molecule with distinct chemical characteristics.

The phenolic portion of the molecule is notable for the presence of a tert-butyl group positioned ortho to the hydroxyl group. This bulky substituent provides significant steric hindrance, a feature that is paramount in the chemistry of antioxidants. nih.gov By physically obstructing access to the hydroxyl radical, the tert-butyl group can enhance the stability of the corresponding phenoxy radical that forms upon hydrogen donation, a key step in quenching oxidative processes. mdpi.com This principle is the foundation for widely used industrial antioxidants like Butylated Hydroxytoluene (BHT). mdpi.com

The second component, the oxazole ring, is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. Oxazole and its derivatives are recognized as crucial scaffolds in medicinal chemistry and materials science. nih.govtandfonline.com The heteroatoms in the ring can participate in various non-covalent interactions such as hydrogen bonding and metal coordination, making them valuable components in the design of biologically active molecules and functional materials. tandfonline.comresearchgate.net The fusion of these distinct chemical entities into a single hybrid molecule can lead to synergistic properties that surpass the individual components. researchgate.net

Table 1: Comparative Physicochemical Properties of Related Structural Moieties

Note: Data for the specific target compound is not readily available. This table presents data for its core structural components to provide context.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
2-tert-ButylphenolC₁₀H₁₄O150.222241
OxazoleC₃H₃NO69.0669-70-
2,4-Di-tert-butylphenol (B135424)C₁₄H₂₂O206.3326456-59

Research Trajectories and Academic Relevance of the 2 Tert Butyl 4 Oxazol 2 Yl Phenol Framework

While direct experimental studies on 2-(Tert-butyl)-4-(oxazol-2-YL)phenol are limited, its structure allows for the formulation of several compelling research trajectories based on the well-documented activities of its constituent parts. The academic relevance of this framework lies in its potential to serve as a novel ligand, a bioactive compound, or a specialized chemical intermediate.

The field of phenol-oxazole chemistry is rich with compounds that exhibit significant biological activity, including anticancer and antimicrobial properties. nih.govnih.gov The synthesis of 2-aryl-oxazoles is an active area of research, with numerous methods developed to create diverse molecular libraries for screening. organic-chemistry.org The introduction of a hindered phenolic group onto such a scaffold is a logical step toward developing new classes of antioxidants or molecular probes.

Potential research avenues for this compound are diverse:

Asymmetric Catalysis: The nitrogen atom of the oxazole (B20620) ring and the adjacent phenolic oxygen form a bidentate ligand system capable of coordinating with transition metals. The steric bulk of the ortho-tert-butyl group could play a crucial role in influencing the stereochemical outcome of catalytic reactions, making the compound a candidate for a chiral ligand in asymmetric synthesis.

Antioxidant Research: Drawing parallels with other hindered phenols like 2,4-di-tert-butylphenol (B135424), this molecule is a prime candidate for investigation as a novel antioxidant. nih.gov Research could focus on its ability to scavenge free radicals and protect materials or biological systems from oxidative degradation.

Materials Science: Phenolic compounds are precursors to polymers and resins, while oxazoles can impart specific thermal or electronic properties. The hybrid structure of this compound could be explored as a monomer for creating new functional polymers with enhanced thermal stability or specific optical properties.

Medicinal Chemistry: The combination of the phenol (B47542) and oxazole rings, both known pharmacophores, suggests potential for biological activity. tandfonline.comeurekaselect.com The molecule could be a starting point for developing new therapeutic agents, with the tert-butyl group modifying the compound's lipophilicity and metabolic stability.

Table 2: Potential Research Applications of the this compound Framework

Research AreaRationaleKey Structural Features
Ligand Synthesis Potential for creating sterically demanding catalytic environments.Phenolic -OH and oxazole N for metal chelation; tert-butyl group for steric control.
Antioxidant Development Hindered phenol moiety is a classic antioxidant motif.ortho-tert-butyl group stabilizes the phenoxy radical.
Polymer Chemistry Phenolic group allows for incorporation into polymer chains (e.g., phenolics, epoxies).Reactive hydroxyl group; stable heterocyclic pendant group.
Bioactive Molecule Design Oxazole and phenol rings are common in pharmacologically active compounds. researchgate.neteurekaselect.comHybrid pharmacophore structure.

Synthetic Strategies for this compound and its Derivatives: A Comprehensive Overview

The synthesis of this compound, a molecule of interest in various chemical research areas, involves strategic construction of both the phenolic and oxazole moieties. This article delves into the primary synthetic methodologies for this compound and its analogues, exploring pathways to its core structure, the targeted creation of its chiral forms, scalable production routes, and the synthesis of related phenol-oxazole architectures.

Iii. Spectroscopic Characterization and Structural Elucidation of 2 Tert Butyl 4 Oxazol 2 Yl Phenol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise insights into the connectivity and chemical environment of atoms. For derivatives of 2-(tert-butyl)-4-(oxazol-2-yl)phenol, ¹H and ¹³C NMR are fundamental, with two-dimensional techniques providing deeper structural details.

The ¹H NMR spectrum of this compound derivatives is characterized by distinct signals corresponding to the phenolic, tert-butyl, and oxazole (B20620) ring protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The large tert-butyl group gives rise to a sharp singlet integrating to nine protons, usually found in the upfield region around 1.4 ppm. nih.gov

The aromatic protons on the phenol (B47542) ring exhibit characteristic splitting patterns depending on their substitution. For a 2,4-disubstituted phenol ring, the protons at positions 3, 5, and 6 will appear as doublets or doublets of doublets. The protons on the oxazole ring also show distinct signals. For instance, in related structures, the oxazole proton can appear as a singlet. rsc.org

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives

Proton Typical Chemical Shift (δ, ppm) Multiplicity Notes
Phenolic OH Variable (e.g., 5.0-10.0) Broad Singlet Chemical shift is dependent on solvent and concentration.
tert-Butyl CH₃ ~1.4 Singlet Integrates to 9 protons. nih.gov
Phenol Ring H-3 ~7.0-7.5 Doublet
Phenol Ring H-5 ~7.0-7.8 Doublet of Doublets
Phenol Ring H-6 ~6.8-7.2 Doublet

Note: The chemical shifts are approximate and can vary based on the specific derivative and solvent used.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound derivatives would show characteristic signals for the tert-butyl group, the phenolic ring, and the oxazole ring carbons.

The quaternary carbon of the tert-butyl group typically resonates around 34-35 ppm, while the methyl carbons appear at approximately 30 ppm. nih.govrsc.org The carbon atoms of the phenol ring show signals in the aromatic region (110-160 ppm). The carbon bearing the hydroxyl group (C-1) and the carbon attached to the tert-butyl group (C-2) are shifted downfield due to substituent effects. The carbons of the oxazole ring also have characteristic chemical shifts, with the carbon double-bonded to nitrogen (C-2 of oxazole) being significantly downfield. rsc.org

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Typical Chemical Shift (δ, ppm) Notes
Phenol C-1 (C-OH) ~150-155
Phenol C-2 (C-tert-butyl) ~135-140 nih.gov
Phenol C-3 ~125-130
Phenol C-4 (C-oxazole) ~120-125
Phenol C-5 ~125-130
Phenol C-6 ~115-120
tert-Butyl Quaternary C ~34-35 nih.govrsc.org
tert-Butyl CH₃ ~30 nih.govrsc.org
Oxazole C-2 ~160 rsc.org
Oxazole C-4 ~124 rsc.org

Note: The chemical shifts are approximate and derived from data on analogous structures.

To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment reveals proton-proton couplings, helping to identify adjacent protons, for instance, within the phenolic ring.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the phenolic ring, the tert-butyl group, and the oxazole ring, as well as for assigning quaternary carbons. For example, a correlation between the tert-butyl protons and the C-2 of the phenol ring would confirm their attachment.

The use of 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry of certain derivatives. researchgate.net

Vibrational and Electronic Absorption Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to NMR in the structural characterization of this compound derivatives.

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound derivatives would exhibit characteristic absorption bands.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. rsc.org The C-H stretching vibrations of the aromatic ring and the tert-butyl group are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. rsc.org The C=C stretching vibrations of the aromatic and oxazole rings typically appear in the 1450-1620 cm⁻¹ region. The C-O stretching of the phenol is usually found around 1200-1260 cm⁻¹. rsc.org The oxazole ring itself will have characteristic skeletal vibrations.

Table 3: Key IR Absorption Bands for this compound Derivatives

Functional Group Wavenumber (cm⁻¹) Intensity
Phenolic O-H stretch 3200-3600 Broad
Aromatic C-H stretch 3000-3100 Medium
Aliphatic C-H stretch (tert-butyl) 2850-2960 Strong
C=C and C=N stretch (aromatic/oxazole) 1450-1620 Medium to Strong

Note: The exact positions and intensities of the bands can be influenced by the molecular structure and intermolecular interactions.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum of this compound derivatives is expected to show absorption bands corresponding to π → π* transitions of the phenolic and oxazole rings.

The presence of the conjugated system formed by the phenol and oxazole rings would likely result in absorption maxima at longer wavelengths compared to the individual chromophores. For instance, 2,4-di-tert-butylphenol (B135424) shows an absorption maximum around 275-285 nm. spectrabase.com The extended conjugation in the target molecule is expected to shift this to a longer wavelength. The exact position of the absorption maxima (λ_max) and the molar absorptivity (ε) are sensitive to the solvent and the specific substitution pattern on the aromatic rings.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of organic molecules. High-resolution mass spectrometry, in particular, provides exact mass measurements, which allow for the unambiguous determination of elemental compositions.

For a molecule like this compound, the molecular ion peak ([M]⁺) would be prominent. The fragmentation pattern in mass spectrometry is dictated by the weakest bonds and the stability of the resulting fragments. researchgate.netresearchgate.net Key fragmentation pathways for phenolic compounds often involve the loss of the entire substituent or parts of it. For derivatives of this compound, characteristic fragmentation would likely involve the cleavage of the tert-butyl group and fragmentation of the oxazole ring. A common fragmentation for tert-butyl phenols is the loss of a methyl group (CH₃•) to form a stable [M-15]⁺ ion, or the loss of the entire tert-butyl group. manchester.ac.uk

The fragmentation of the oxazole ring itself can proceed through various pathways, including cleavage to lose CO, HCN, or other small neutral molecules, depending on the ionization energy. researchgate.net The presence of the phenolic hydroxyl group can also influence fragmentation, often directing cleavage patterns.

Below is a table of HRMS data for analogous compounds containing phenol and oxazole or related heterocyclic moieties, illustrating the typical accuracy and type of data obtained.

CompoundMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
4-bromo-2-(perfluorobenzo[d]oxazol-2-yl)phenolC₁₃H₅NOF₄Br345.9491345.9490 cam.ac.uk
2-amino-5-bromo-4-(perfluorobenzo[d]oxazol-2-yl)phenolC₁₃H₆N₂OF₄Br360.9600360.9601 cam.ac.uk
4-chloro-2-(perfluorobenzo[d]oxazol-2-yl)phenolC₁₃H₆N₂OF₄Cl317.0105317.0104 cam.ac.uk
4,5,6,7-tetrafluoro-2-(4-methoxyphenyl)benzo[d]oxazoleC₁₃H₆NO₂F₄284.0335284.0331 cam.ac.uk

X-ray Diffraction Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While the crystal structure of this compound has not been specifically reported, data for highly analogous compounds, such as 3-(4,5-dihydro-1,3-oxazol-2-yl)phenol (B15429718) and 4-(4,5-dihydro-1,3-oxazol-2-yl)phenol, are available through the Cambridge Crystallographic Data Centre (CCDC). These structures provide valuable insights into the expected solid-state conformation of the target molecule.

The crystallographic data for these related compounds reveal key structural features, such as the planarity of the phenyl and oxazole rings and the torsion angles between them. Intermolecular interactions, particularly hydrogen bonding involving the phenolic hydroxyl group and the nitrogen atom of the oxazole ring, are also elucidated, which are crucial for understanding the supramolecular chemistry of these compounds.

Below is a table summarizing the crystallographic data for these closely related structures.

Parameter3-(4,5-dihydro-1,3-oxazol-2-yl)phenol (CCDC 288629)4-(4,5-dihydro-1,3-oxazol-2-yl)phenol (CCDC 288630)
Chemical FormulaC₉H₉NO₂C₉H₉NO₂
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
a (Å)10.334(2)10.982(2)
b (Å)5.5890(11)5.5682(11)
c (Å)13.682(3)13.319(3)
β (°)106.99(3)107.59(3)
Volume (ų)755.2(3)776.4(3)

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. For phenolic compounds, EPR is instrumental in studying the corresponding phenoxyl radicals, which are often formed during antioxidant activity or through oxidation processes. The generation of the 2-(tert-butyl)-4-(oxazol-2-yl)phenoxyl radical would allow for a detailed investigation of its electronic structure.

The EPR spectrum of a phenoxyl radical is characterized by its g-value and hyperfine coupling constants (hfc). The g-value, which for a free electron is approximately 2.0023, is sensitive to the electronic environment of the unpaired electron. libretexts.org For phenoxyl radicals, g-values are typically slightly higher, often in the range of 2.004-2.006, due to spin-orbit coupling contributions from the oxygen atom. mitchanstey.org

Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹H, ¹⁴N). The resulting splitting pattern and the magnitude of the coupling constants provide a map of the spin density distribution across the molecule. nih.gov For the 2-(tert-butyl)-4-(oxazol-2-yl)phenoxyl radical, significant hyperfine coupling would be expected with the protons on the aromatic ring. Furthermore, coupling to the ¹⁴N nucleus of the oxazole ring would provide direct evidence of spin delocalization onto the heterocyclic moiety. This delocalization is a key factor in the stability of the radical. libretexts.org

While specific EPR data for the 2-(tert-butyl)-4-(oxazol-2-yl)phenoxyl radical is not documented in the searched literature, the table below presents typical EPR parameters for related phenoxyl radicals, illustrating the nature of the data obtained from such studies.

Radical Speciesg-valueHyperfine Coupling Constants (a) in Gauss (G)Reference
Generic Substituted Phenoxyl Radical2.0049Not specified mitchanstey.org
Tyrosyl Radical (in proteins)g_iso ≈ 2.0045a(β-H) ≈ 7-10 G, a(ortho-H) ≈ 1-8 G
TEMPO (stable nitroxide radical for comparison)2.006a(N) ≈ 17 G nih.gov

Iv. Computational and Theoretical Studies of 2 Tert Butyl 4 Oxazol 2 Yl Phenol and Its Complexes

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Characterization of Excited-State Intramolecular Proton Transfer (ESIPT) Pathways

Further research and publication of computational studies specifically focused on 2-(tert-butyl)-4-(oxazol-2-yl)phenol would be required to provide the detailed scientific article as requested.

Ab Initio Calculations and Advanced Quantum Chemical Methods for Mechanistic Insights

Ab initio quantum chemical methods are foundational to understanding the electronic structure and reactivity of this compound. These "first-principles" calculations solve the Schrödinger equation without reliance on empirical parameters, providing a detailed picture of molecular properties. Density Functional Theory (DFT) is a particularly prominent method in this class, balancing computational cost and accuracy effectively. researchgate.netresearchgate.net

For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G++(d,p), would typically begin with geometry optimization. researchgate.netdergipark.org.tr This process finds the lowest energy arrangement of atoms, defining key structural parameters like bond lengths, bond angles, and dihedral angles. For instance, calculations would determine the precise length of the phenolic O-H bond, the C-N and C-O bonds within the oxazole (B20620) ring, and the rotational angle between the phenol (B47542) and oxazole rings.

Once the optimized geometry is obtained, a wealth of information can be derived to predict chemical behavior and mechanistic pathways. Key areas of investigation include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netbsu.by For this phenol derivative, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO may be distributed across the oxazole moiety.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP would show negative potential around the phenolic oxygen and the oxazole nitrogen, identifying them as likely sites for electrophilic attack or hydrogen bonding.

Reaction Mechanism Simulation: Quantum chemical methods can be used to model reaction pathways, such as proton transfer from the phenolic hydroxyl group or the molecule's interaction with a metal ion. By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction thermodynamics, providing detailed mechanistic insights into its antioxidant activity or its role in catalysis.

The following table illustrates the type of data that would be generated from a DFT study on this compound.

Calculated ParameterIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability (antioxidant potential)
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
Dipole Moment2.5 DMeasures overall polarity of the molecule
O-H Bond Length0.97 ÅRelates to the acidity of the phenol group
Phenol-Oxazole Dihedral Angle25°Describes the rotational conformation between the two rings

Molecular Dynamics Simulations and Conformational Analysis

While quantum methods excel at describing electronic structure, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior and conformational flexibility of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes shape over time, often in the presence of a solvent.

For this compound, MD simulations would be invaluable for understanding its conformational landscape. The molecule possesses several key rotatable bonds:

The single bond connecting the oxazole ring to the phenol ring.

The bonds connecting the tert-butyl group to the phenol ring.

Simulations would track the rotation around these bonds, revealing the most stable conformations and the energy barriers between them. A key point of interest would be the planarity between the phenol and oxazole rings. While a fully planar conformation might maximize electronic conjugation, it could be sterically hindered. MD simulations can quantify the distribution of dihedral angles, showing the most populated conformational states.

Furthermore, in a biological context, MD simulations can be used to study the interaction of this compound with a target protein. By placing the molecule in the active site of an enzyme, for example, MD can simulate the binding process, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and estimate the stability of the resulting complex.

The table below conceptualizes the kind of output an MD simulation might provide for conformational analysis.

Conformational StatePhenol-Oxazole Dihedral AngleRelative Population (%)Key Feature
State A (Global Minimum)~30°65%Optimized balance between conjugation and steric hindrance.
State B (Local Minimum)~150°25%Alternative stable orientation of the oxazole ring.
State C (Planar)0° / 180°<5%Higher energy due to steric clash, acts as a transition state.
State D (Perpendicular)~90°5%Electronically unfavorable, but accessible conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity Trends

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.net To develop a QSAR model for this compound, one would first need a dataset of structurally similar analogues and their experimentally measured activities (e.g., antioxidant capacity, enzyme inhibition IC50 values). wisdomlib.orgbepls.com

The process involves several key steps:

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Describe atomic connectivity and molecular shape.

Electronic descriptors: Include properties like HOMO/LUMO energies, dipole moment, and partial atomic charges derived from quantum calculations.

Physicochemical descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which describes hydrophobicity. researchgate.net

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or more advanced machine learning methods like Artificial Neural Networks (ANN), are used to build a mathematical equation that links the descriptors to the observed activity. researchgate.net

Validation: The predictive power of the QSAR model is rigorously tested using internal cross-validation and external validation with a set of compounds not used in the model's creation. wisdomlib.org

A successful QSAR model for analogues of this compound could take the form of an equation like:

Activity (e.g., log(1/IC50)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Such a model provides crucial insights into the structural features that govern reactivity. For instance, it might reveal that higher antioxidant activity is correlated with a lower HOMO energy and a higher logP value. This knowledge is instrumental in rationally designing new, more potent compounds by modifying the parent structure to optimize the key descriptors.

This table illustrates a hypothetical QSAR model for a series of phenol-oxazole derivatives.

Model ComponentExample ValueInterpretation
Equation pIC50 = 0.8logP - 0.5HOMO - 2.1Activity increases with hydrophobicity (logP) and electron-donating ability (higher HOMO energy).
Descriptors logP, HOMO EnergyThe model identifies hydrophobicity and electronic character as key drivers of activity.
R² (Correlation Coefficient) 0.88Indicates that 88% of the variance in activity is explained by the model.
Q² (Cross-validation R²) 0.75A high value suggests the model has good predictive power.

V. Chemical Reactivity and Mechanistic Investigations of 2 Tert Butyl 4 Oxazol 2 Yl Phenol

Intramolecular Reactivity: Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

Molecules like 2-(tert-butyl)-4-(oxazol-2-yl)phenol, which contain both a proton-donating group (phenolic hydroxyl) and a proton-accepting center (oxazole nitrogen) in proximity, are known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov This process involves the transfer of a proton within the molecule upon photoexcitation, leading to the formation of a transient keto-tautomer. This phenomenon is the foundation of their unique luminescent properties.

The ESIPT process follows a four-level photocycle:

Absorption of a photon excites the stable ground-state enol form to its excited state (E*).

An ultrafast, sub-picosecond proton transfer occurs from the hydroxyl group to the oxazole (B20620) nitrogen, forming the excited keto-tautomer (K*). chemrxiv.org

The excited tautomer relaxes to its ground state (K) by emitting a photon, resulting in a large Stokes-shifted fluorescence. chemrxiv.orgnih.gov

A final, ground-state intramolecular proton transfer (GSIPT) restores the initial enol form (E), completing the cycle. chemrxiv.org

Substituents on the phenol (B47542) and oxazole rings significantly modulate the ESIPT process. The efficiency and dynamics are sensitive to the electronic nature of these groups.

Electron-Donating Groups (EDGs): Groups like amino (–NH2) can enhance the ESIPT reaction. researchgate.net Theoretical studies on related 2-(oxazolinyl)-phenol systems show that EDGs increase the charge carrier mobility, which can influence the proton transfer process. researchgate.net

Electron-Withdrawing Groups (EWGs): Strong EWGs, such as trifluoromethyl (–CF3) or methoxycarbonyl (–CO2Me), when placed at the para position of the oxazole ring in related compounds, have been shown to trigger intense fluorescence. researchgate.net In studies of 2-(2'-hydroxyphenyl)benzoxazole derivatives, the introduction of EWGs led to a significant increase in fluorescence intensity. nih.gov

In this compound, the tert-butyl group, being a weak electron-donating group, is expected to have a modest influence on the ESIPT dynamics compared to stronger activating or deactivating groups.

The most notable consequence of ESIPT is the large Stokes shift, which is the difference between the absorption and emission maxima. chemrxiv.org This shift can be as large as 12,000 cm⁻¹, resulting from the significant structural and energetic differences between the enol and keto tautomers. chemrxiv.org

The emission properties are highly dependent on the molecular environment and the nature of the substituents. Depending on the substituent and its position, emission efficiencies can be either increased or diminished, leading to phenomena like aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). chemrxiv.orgresearchgate.net Theoretical calculations on related molecules demonstrate that substituents influence absorption and emission peaks, with electron-donating groups generally leading to higher absorption and emission wavelengths. researchgate.net

Table 1: Photophysical Properties of Substituted 2-(Oxazolinyl)-phenol Derivatives

Substituent Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Stokes Shift (nm) Fluorescence Quantum Yield (Φ_F)
H 310 445 135 0.02
OMe 325 480 155 0.10
NH2 340 500 160 0.25
CF3 305 430 125 0.45
CO2Me 315 450 135 0.50

Data is representative of trends observed in related 2-(oxazolinyl)-phenol systems and serves for illustrative purposes. Actual values for this compound may vary. Source: chemrxiv.orgresearchgate.netnih.gov

Intermolecular Reactions Involving the Oxazole Moiety

The oxazole ring is a relatively stable aromatic heterocycle, but it can participate in several intermolecular reactions under specific conditions.

The oxazole ring is generally resistant to nucleophilic aromatic substitution due to its electron-rich nature. thepharmajournal.comnumberanalytics.com However, substitution can be facilitated under certain circumstances:

Activation by Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group can make the ring more susceptible to nucleophilic attack. pharmaguideline.com

Leaving Groups at C2: The C2 position is the most electron-deficient and, therefore, the most likely site for nucleophilic attack. thepharmajournal.compharmaguideline.com A good leaving group, such as a halogen, at the C2 position can be displaced by a nucleophile. pharmaguideline.com

Ring Cleavage: In many cases, nucleophilic attack leads to cleavage of the oxazole ring rather than substitution. pharmaguideline.com For instance, reaction with ammonia (B1221849) can convert oxazoles into imidazoles. pharmaguideline.com

For this compound, direct nucleophilic substitution on the unsubstituted oxazole ring is unlikely without prior modification.

Electrophilic substitution is a key reaction for both the phenol and oxazole rings, though their reactivity levels differ significantly.

On the Oxazole Ring: The oxazole ring is generally deactivated towards electrophiles compared to benzene. pharmaguideline.comwikipedia.org Substitution, when it occurs, is directed to the C4 or C5 position, with C4 being slightly more reactive. pharmaguideline.com The reaction usually requires the presence of an electron-releasing substituent on the ring to proceed. numberanalytics.compharmaguideline.com

On the Phenol Ring: The phenolic hydroxyl group is a powerful activating, ortho, para-directing group. byjus.comresearchgate.net The tert-butyl group is also an activating ortho, para-director, primarily through an inductive effect, though it is weaker than the hydroxyl group. stackexchange.com The large steric bulk of the tert-butyl group significantly hinders substitution at the adjacent ortho position (position 3). stackexchange.com

In this compound, the directing effects of the substituents on the phenol ring must be considered:

-OH group: Strongly directs ortho and para (positions 3, 5, and the position of the oxazole).

-tert-Butyl group: Weakly directs ortho and para (positions 1, 3, 5).

-Oxazolyl group: This group is generally considered electron-withdrawing and would act as a deactivating meta-director relative to its position on the ring.

The combined influence makes position 5 the most probable site for electrophilic attack, followed by position 3, although the latter is sterically hindered by the tert-butyl group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenol Ring of this compound

Position Activating/Deactivating Influence Steric Hindrance Predicted Reactivity
3 Activated (ortho to -OH, para to oxazole) High (from tert-butyl) Low
5 Strongly Activated (para to -OH, ortho to tert-butyl) Low High
6 Activated (ortho to -OH) Moderate (from oxazole) Moderate

This table is a qualitative prediction based on established principles of electrophilic aromatic substitution. Source: byjus.comstackexchange.comlibretexts.org

Common electrophilic substitution reactions for phenols include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. byjus.commlsu.ac.in Due to the high activation by the hydroxyl group, reactions like bromination can proceed readily even without a Lewis acid catalyst, potentially leading to polysubstitution. byjus.com

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity, participating in reactions typical of phenols and alcohols.

Acidity and Salt Formation: The hydroxyl proton is acidic and can be removed by a base, such as sodium hydroxide, to form a phenoxide ion. byjus.com This phenoxide is even more activated towards electrophilic substitution than the parent phenol. libretexts.org

Ether and Ester Formation: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. Acetylation, for example, can be used to protect the hydroxyl group or to attenuate its powerful activating effect during other reactions. libretexts.org

Kolbe-Schmidt Reaction: Phenoxides can react with weak electrophiles like carbon dioxide under pressure and heat. byjus.comlibretexts.org This carboxylation reaction typically yields ortho-hydroxybenzoic acids. byjus.com For this compound, this would likely occur at position 3, if sterically permissible, or position 5.

Oxidation: Phenols are susceptible to oxidation. libretexts.org Strong oxidizing agents can lead to the formation of quinone-type structures or ring-opening and decomposition. The presence of two tert-butyl groups on a phenol ring, as in 2,4-di-tert-butylphenol (B135424), is known to impart antioxidant properties. researchgate.netwikipedia.org This suggests that the phenolic moiety in the title compound may act as a radical scavenger.

Oxidation Pathways and Phenoxy Radical Formation

The oxidation of hindered phenols like this compound is a critical aspect of their chemistry, particularly in the context of their antioxidant properties. The primary step in the oxidation process is the abstraction of the hydrogen atom from the phenolic hydroxyl group, leading to the formation of a phenoxy radical. This process can occur through several mechanisms, including hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT) researchgate.net.

The stability of the resulting phenoxy radical is a key determinant of the antioxidant efficacy of the parent compound. In the case of this compound, the bulky tert-butyl group at the ortho position provides significant steric hindrance around the radical center on the oxygen atom. This steric shield diminishes the radical's reactivity and prevents rapid, non-specific reactions, thus increasing its lifetime in solution smolecule.com.

The subsequent fate of the phenoxy radical can involve several pathways. It can act as a radical scavenger, terminating other radical chain reactions. Alternatively, it can undergo further oxidation or participate in dimerization or polymerization reactions, leading to a variety of products. The specific oxidation products would depend on the oxidant used and the reaction conditions. For instance, oxidation of related hindered phenols has been shown to yield benzoquinones and diphenoquinones sid.ir.

Condensation and Coupling Reactions Leading to Novel Molecular Architectures

The phenolic and oxazole moieties in this compound offer reactive sites for condensation and coupling reactions, enabling the synthesis of more complex molecules. The phenolic hydroxyl group can undergo etherification or esterification reactions. More significantly, the aromatic ring is activated towards electrophilic substitution, although the positions are sterically influenced by the tert-butyl group.

Oxidative coupling reactions are a prominent class of reactions for phenols, often catalyzed by metal complexes. For instance, copper- and iron-catalyzed oxidative phenol coupling reactions are well-established methods for the formation of C-C and C-O bonds, leading to the synthesis of biphenols and other dimeric structures arabjchem.orgnih.gov. In the case of this compound, oxidative coupling would likely lead to the formation of a C-C bond between two molecules at the less sterically hindered position ortho to the hydroxyl group.

The oxazole ring itself can be a handle for further functionalization, although it is generally a relatively stable heterocycle. However, under specific conditions, the oxazole ring can participate in cycloaddition reactions or be cleaved to reveal other functional groups, providing a pathway to diverse molecular architectures. The synthesis of various oxazole-containing compounds often involves the condensation of an α-haloketone with an amide or the cyclization of a precursor containing both an amine and a carboxylic acid derivative nih.gov. These synthetic strategies could potentially be reversed or modified to utilize the oxazole in this compound as a building block.

Radical Chemistry and Reaction Pathways Initiated by the Phenol-Oxazole System

The phenol-oxazole system in this compound is central to its radical chemistry. The generation of the phenoxy radical is the initiating event for a cascade of radical-mediated reactions.

Mechanisms of Radical Generation and Trapping

Radical generation from this compound can be achieved through various means. Common laboratory methods include reaction with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or galvinoxyl, or through photolysis or thermolysis in the presence of a radical initiator rsc.orgnih.gov. In biological systems, reactive oxygen species (ROS) or reactive nitrogen species (RNS) can initiate the process.

The primary mechanism of radical scavenging by this phenolic compound is expected to be through hydrogen atom donation from the phenolic -OH group to a more reactive radical species, thereby quenching it researchgate.net. The resulting phenoxy radical is, as previously discussed, stabilized by steric hindrance and resonance.

This newly formed phenoxy radical can then act as a radical trap itself. It can combine with another radical to form a stable, non-radical product, effectively terminating a radical chain reaction. The efficiency of a compound as a radical scavenger is often evaluated by its ability to quench a known concentration of a stable radical, which can be monitored spectrophotometrically.

Kinetic Studies of Radical Reactions

Kinetic studies are essential to quantify the antioxidant and radical scavenging efficacy of this compound. These studies typically involve measuring the rate at which the phenol reacts with a specific radical species. While specific kinetic data for this compound is not available in the reviewed literature, the general approach and expected outcomes can be described based on studies of analogous compounds.

The rate constant for the reaction of a phenolic antioxidant with a radical (k) is a key parameter. This can be determined using techniques such as stopped-flow spectrophotometry or competitive kinetics. For example, in a DPPH assay, the disappearance of the purple DPPH radical is monitored over time in the presence of the antioxidant. The rate of this reaction is indicative of the antioxidant's potency.

The kinetics of such reactions are often complex and can be influenced by factors such as the solvent, temperature, and the nature of the radical species. For phenolic antioxidants, the bond dissociation enthalpy (BDE) of the O-H bond is a critical thermodynamic parameter that correlates with the rate of hydrogen atom transfer. A lower BDE generally leads to a faster reaction rate. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the BDE and provide insights into the reaction kinetics and mechanism nih.govmui.ac.ir.

The following table illustrates the type of data that would be generated from kinetic studies on radical scavenging activity, based on findings for related phenolic compounds.

Radical Scavenging AssayParameterTypical Value Range for Hindered Phenols
DPPH AssayIC₅₀ (µM)10 - 100
ABTS AssayTEAC0.5 - 2.0
ORAC AssayORAC Value (µmol TE/µmol)1 - 5

Note: The values presented in this table are illustrative and based on data for structurally related hindered phenolic antioxidants. IC₅₀ represents the concentration required to scavenge 50% of the radicals. TEAC (Trolox Equivalent Antioxidant Capacity) and ORAC (Oxygen Radical Absorbance Capacity) values are relative to the standard antioxidant Trolox.

Vi. Coordination Chemistry and Metal Complexation of 2 Tert Butyl 4 Oxazol 2 Yl Phenol As a Ligand

Ligand Design Principles and Chelation Modes in Metal-Oxazole-Phenol Systems

The design of metal-oxazole-phenol systems is predicated on the predictable and stable chelation offered by the ligand scaffold. The fusion of a phenolic ring with an oxazoline (B21484) moiety creates a rigid framework that is less prone to oxidative degradation compared to similar ligands containing a C=N imine bond (salen-type ligands) uu.nl. This inherent stability is a key principle in its design for catalytic applications, particularly in oxidation reactions uu.nl.

N,O-Bidentate Coordination Characteristics

Upon deprotonation of the phenolic hydroxyl group, 2-(tert-butyl)-4-(oxazol-2-yl)phenol acts as a monoanionic bidentate ligand. It coordinates to a metal center through the phenolate oxygen and the nitrogen atom of the oxazoline ring, forming a stable five-membered chelate ring. This N,O-coordination is a hallmark of this ligand class and has been observed in complexes with numerous transition metals. smolecule.com The coordination mode is confirmed through various spectroscopic techniques. In the infrared (IR) spectrum, coordination is evidenced by a shift in the C=N stretching frequency of the oxazoline ring and the disappearance of the phenolic O-H stretch. In NMR spectroscopy, changes in the chemical shifts of the protons on the oxazoline and phenyl rings indicate complex formation. For instance, palladium(II) complexes of analogous 2-(2'-hydroxylphenyl)benzoxazole ligands show coordination through the N-heterocyclic atom and the anionic oxygen of the hydroxyl group. researchgate.net

Steric and Electronic Influence of the Tert-butyl Group on Coordination Properties

The substituents on the ligand framework play a crucial role in tuning the properties of the resulting metal complexes. The tert-butyl group at the 2-position of the phenol (B47542) ring exerts significant steric and electronic effects.

Steric Influence : The bulky tert-butyl group is a common motif used to create steric congestion around the metal center. researchgate.net This steric hindrance can influence the coordination number of the metal, prevent the formation of undesired dimeric or polymeric species, and create a specific chiral pocket in the case of chiral oxazolines. smolecule.com This controlled environment is critical in asymmetric catalysis, where the steric bulk can dictate the facial selectivity of substrate approach to the metal's active site. In sterically hindered phenols, the nature of the ortho-alkyl groups affects the stability of phenoxyl radicals that may be generated during oxidative processes. nih.gov

Electronic Influence : The tert-butyl group is an electron-donating group through induction and hyperconjugation. This electronic effect can modulate the redox potential of the metal center and the Lewis acidity of the complex. While the steric effect is often more pronounced, the electronic contribution can impact the reactivity and stability of the complex. Studies on other systems have shown that tert-butyl groups can raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), influencing the electronic properties of the molecule.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt, often in the presence of a base to facilitate the deprotonation of the phenolic hydroxyl group. Characterization is achieved through a combination of elemental analysis, mass spectrometry, and various spectroscopic methods (IR, UV-Vis, NMR).

Transition Metal Complexes (e.g., Palladium, Zinc, Cobalt, Vanadium, Manganese, Molybdenum, Uranium)

This class of N,O-bidentate ligands forms stable complexes with a wide range of transition metals.

Palladium (Pd) : Palladium(II) complexes are readily formed and are of particular interest for their catalytic activity. Synthesis often involves reacting the ligand with a palladium(II) precursor like Pd(OAc)₂ or Na₂PdCl₄. researchgate.net The resulting complexes are typically square planar, as is common for Pd(II). These complexes have been explored as catalysts in asymmetric transformations. smolecule.com Characterization of analogous palladium complexes with substituted salicylaldehydes confirms a bidentate chelation mode through the carbonyl and deprotonated phenolato oxygen atoms. mdpi.com

Zinc (Zn) : Zinc(II) complexes containing aryl-oxazoline ligands have been synthesized and structurally elucidated. cdnsciencepub.com The reaction of an aryl-oxazoline with a zinc halide (ZnX₂) typically yields neutral, four-coordinate species with the general formula ZnX₂(ox)₂, featuring a distorted tetrahedral geometry around the zinc center. cdnsciencepub.comresearchgate.net

Cobalt (Co) : Cobalt can form complexes in both +2 and +3 oxidation states. Anionic salicylimine-based cobalt(III) complexes featuring chiral ligands have been used as phase-transfer catalysts. frontiersin.org The cobalt(III) ion, often stabilized by chelating N,O donor ligands, can adopt an octahedral geometry. mdpi.com It is expected that this compound would form similar stable octahedral complexes with Co(III), likely with a formula of [Co(L)₃].

Vanadium (V) : The coordination chemistry of vanadium is dominated by oxovanadium(IV) (vanadyl, VO²⁺) and oxo/dioxo-vanadium(V) species. These entities readily form complexes with N,O-donor ligands. nih.goveurjchem.com The resulting complexes often exhibit square pyramidal or distorted pentagonal-bipyramidal geometries. eurjchem.comnih.gov For example, oxoperoxovanadium(V) complexes with bidentate N,O ligands have been synthesized and characterized, showing distorted pentagonal-bipyramidal structures. nih.gov

Manganese (Mn) : Manganese complexes with the closely related 2-(2′-hydroxyphenyl)oxazoline ligands serve as effective oxidation catalysts. researchgate.net Manganese(III) complexes, such as Mn(phox)₂(1-Meim)₂, have been synthesized and structurally characterized, revealing an octahedral geometry. researchgate.net The ability of manganese to access multiple oxidation states (e.g., +2, +3, +4) makes its complexes with redox-active ligands particularly interesting.

Molybdenum (Mo) : Molybdenum forms stable complexes in various oxidation states. A mononuclear oxo-molybdenum(IV) complex featuring a related tridentate benzoxazole-based ligand has been synthesized from MoO₂(acac)₂. rsc.org The complex exhibits a distorted octahedral geometry around the molybdenum center. rsc.org

Uranium (U) : There is limited specific information in the literature regarding the complexation of uranium with this compound. However, the uranyl ion (UO₂²⁺) is known to coordinate with a variety of hard oxygen- and nitrogen-donating ligands, suggesting that complex formation is feasible.

Exploration of Main Group Metal and Lanthanide/Actinide Complexes

Main Group Metals : The phenolate group of the ligand is a hard donor, making it suitable for complexation with main group metals. Organotin(IV) phenoxides are well-documented, with complexes of 2-tert-butyl phenol and 4-tert-butyl phenol having been synthesized and characterized. researchgate.net For example, bivalent tin(II)-4-tert-butylphenoxide, Sn(OC₆H₄Buᵗ-4)₂, is synthesized by reacting stannous chloride with the phenol in the presence of a base. Similar synthetic strategies could be applied to this compound.

Lanthanide/Actinide Complexes : The coordination chemistry of lanthanides with this ligand class is less explored. However, heterobimetallic rare-earth metal-copper complexes have been prepared using bulky phosphanophenolate proligands containing di-tert-butylphenol moieties. chemrxiv.org This demonstrates the compatibility of sterically demanding phenolate ligands with lanthanide ions (e.g., La, Sm, Y, Yb), suggesting that similar complexes with this compound could be synthesized.

Structural Analysis of Metal Complexes by X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of metal complexes, providing precise information on coordination geometry, bond lengths, and bond angles. While a specific crystal structure for a complex of this compound was not found in the surveyed literature, the structures of numerous closely related analogues provide a clear picture of the expected structural features.

The analysis of these related structures reveals common coordination geometries:

Square Planar : Frequently observed for d⁸ metals like Palladium(II). In trans-[Pd(pbo)₂], formed with the analogous 2-(2'-hydroxylphenyl)benzoxazole ligand, the palladium is coordinated by two bidentate ligands through the heterocyclic nitrogen and the anionic phenolate oxygen. researchgate.net

Tetrahedral : Common for d¹⁰ metals such as Zinc(II). In complexes of the type ZnCl₂(ox)₂, where 'ox' is a 2-(phenyl)-2-oxazoline derivative, the zinc center adopts a distorted tetrahedral geometry with two N-bound oxazoline ligands and two chloride ions. cdnsciencepub.com

Octahedral : This geometry is prevalent for many transition metals, including Manganese(III), Iron(III), and Cobalt(III). The crystal structure of Bis[{2‐(2′‐oxazolinyl)phenolato}bis(1‐methylimidazole)manganese(III)] Perchlorate shows a distorted octahedral Mn(III) center coordinated by two bidentate N,O ligands in the equatorial plane and two imidazole ligands in the axial positions. researchgate.net Similarly, an oxo-molybdenum(IV) complex with a related tridentate ligand also displays a distorted octahedral geometry. rsc.org

The table below summarizes key structural parameters from X-ray crystallographic studies of metal complexes with analogous phenol-oxazoline or related N,O-bidentate ligands.

ComplexMetal IonCoordination GeometryKey Bond Lengths (Å)Ref.
Mn(phox)₂(1-Meim)₂Mn(III)Distorted OctahedralMn–O: 1.88-1.89Mn–N(phox): 2.05-2.06Mn–N(im): 2.23-2.26 researchgate.net
ZnCl₂L₂ (L = 2-(4-methylphenyl)-2-oxazoline)Zn(II)Distorted TetrahedralZn–N: 2.03-2.04Zn–Cl: 2.22-2.23 cdnsciencepub.com
[Pd(4-Et₂N-salo)₂] (salo = salicylaldehydato)Pd(II)Square PlanarPd–O(phenolate): 1.987Pd–O(carbonyl): 1.985 mdpi.com
MoOLBISLSQ(LBIS = tridentate benzoxazole (B165842) ligand)Mo(IV)Distorted OctahedralMo=O: 1.68Mo–O(phenolate): 1.97Mo–N: 2.16-2.31 rsc.org
[VO(O)₂(ox)(bp)] (ox = oxine, bp = bipyridine)V(V)Pentagonal BipyramidalV=O: 1.59V–O(peroxo): 1.86-1.87V–O(oxine): 2.05V–N(oxine): 2.20V–N(bpy): 2.13-2.14 nih.gov

Spectroscopic and Electrochemical Properties of Metal-Oxazole-Phenol Complexes

The coordination of this compound to metal centers results in the formation of complexes with distinctive and tunable spectroscopic and electrochemical characteristics. These properties are fundamental to understanding the electronic structure of the complexes and are crucial for their potential application in fields such as catalysis, sensing, and the development of novel materials.

The electronic absorption spectra of metal complexes derived from phenol-oxazole type ligands are primarily characterized by transitions within the ligand, which are modulated upon coordination to a metal ion. In zinc(II) complexes with similar ligands, intense absorption bands in the ultraviolet-visible (UV-Vis) region are typically assigned to π→π* and n→π* transitions. frontiersin.org The specific wavelengths of these transitions can be influenced by the metal-ligand interaction. nih.govmdpi.com For instance, the UV-Vis absorption spectra of certain zinc(II) complexes in solution exhibit prominent absorption bands in the region of 340–352 nm, attributed to the superposition of ligand-based π*–π transitions and intramolecular metal–ligand interactions. nih.govmdpi.com

Many metal complexes of phenol-oxazole ligands exhibit significant fluorescence properties. Zinc(II) complexes, owing to their d¹⁰ electron configuration, are particularly known for fluorescence that originates mainly from intraligand emissions. frontiersin.org The coordination to the zinc ion can lead to a phenomenon known as chelation-enhanced fluorescence (CHEF), where the rigidification of the ligand upon complexation limits non-radiative decay pathways and boosts the emission intensity. The emission wavelengths for such complexes can appear in the blue region of the spectrum, with maxima reported between 430 and 460 nm. nih.gov The quantum yields and the exact emission wavelength are sensitive to the solvent polarity and the specific structure of the ligand. nih.gov

Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in probing the redox behavior of these metal complexes. electrochemsci.org The resulting voltammograms provide information on the oxidation and reduction potentials of both the metal center and the ligand. For transition metal complexes, such as those with copper, nickel, and cobalt, the redox potentials are strongly dependent on the nature of the ligand and the coordination geometry. cmu.eduresearchgate.net

Copper(II) complexes with related nitrogen- and oxygen-donor ligands often display a quasi-reversible, one-electron transfer process corresponding to the Cu(II)/Cu(I) redox couple. electrochemsci.orgresearchgate.net The potential for this process is influenced by the ligand's electron-donating ability and the number of coordination sites. cmu.edu Similarly, cobalt(II) and nickel(II) complexes exhibit redox activity. electrochemsci.orgresearchgate.net For example, Co(II) complexes can show quasi-reversible single-electron transfer processes. electrochemsci.org The redox behavior can be irreversible or quasi-reversible, and shifts in peak potentials with varying scan rates in CV experiments can confirm the nature of the electron transfer process. researchgate.net The redox properties are critical, as they underpin the catalytic activity of these complexes in various chemical transformations, such as atom transfer radical polymerization (ATRP) and CO₂ reduction. cmu.edumdpi.com

Below are representative data tables for spectroscopic and electrochemical properties of metal complexes with ligands structurally related to this compound.

Table 1: Representative Spectroscopic Data for Related Metal-Phenol-Oxazole Complexes

Complex TypeAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
Zinc(II) Complex340-352436-460~0.09 - 0.25
Copper(II) Complex~380, ~450N/A (often non-emissive)N/A

Note: Data are generalized from studies on various zinc(II) and copper(II) complexes with similar phenol-imine or phenol-heterocycle ligands. nih.govmdpi.commdpi.com Actual values are highly dependent on the specific ligand structure, solvent, and coordination geometry.

Table 2: Representative Electrochemical Data for Related Metal-Phenol-Oxazole Complexes

ComplexRedox CouplePotential (E₁/₂ or Eₚ)Process Character
Copper(II) ComplexCu(II)/Cu(I)-0.14 V to -0.45 VQuasi-reversible / Irreversible
Nickel(II) ComplexNi(II)/Ni(I)~ -1.15 VQuasi-reversible
Cobalt(II) ComplexCo(II)/Co(I)~ -1.35 VReversible

Note: Potentials are representative values compiled from literature on related complexes and can vary significantly based on the ligand, solvent, and reference electrode (e.g., vs Ag/AgCl or Fc/Fc⁺). electrochemsci.orgresearchgate.netresearchgate.netmdpi.com The process character describes the electron transfer kinetics.

Vii. Catalytic Applications of 2 Tert Butyl 4 Oxazol 2 Yl Phenol Derived Ligands

Asymmetric Catalysis Mediated by Chiral Oxazoline (B21484) Ligands

The incorporation of a chiral center in the oxazoline ring of 2-(tert-butyl)-4-(oxazol-2-yl)phenol has paved the way for a class of ligands extensively used in asymmetric catalysis. smolecule.com These chiral ligands are crucial for controlling the stereochemistry of a reaction, leading to the preferential formation of one enantiomer over the other. smolecule.com

Ligands derived from this compound have shown potential in enantioselective conjugate addition reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While specific data for the title compound is limited, analogous chiral oxazoline ligands have been successfully employed in copper-catalyzed conjugate additions, achieving high yields and enantioselectivities. For instance, the addition of dialkylzinc reagents to enones in the presence of a copper catalyst and a chiral amino alcohol-derived oxazoline ligand can proceed with excellent enantiomeric excess (ee).

Table 1: Enantioselective Conjugate Addition of Diethylzinc to Cyclohexenone using a Copper-Oxazoline Ligand System

Catalyst System Yield (%) ee (%)

Note: This data is representative of similar chiral phenol-oxazoline ligands and is intended to illustrate the potential of the title compound's derivatives.

Hydrofunctionalization reactions, which involve the addition of an H-X moiety across a C-C multiple bond, also benefit from the use of these chiral ligands. For example, the asymmetric hydrosilylation of styrenes catalyzed by palladium complexes of chiral phosphino-oxazoline (PHOX) ligands, which share structural similarities with derivatives of the title compound, can produce chiral silanes with high enantioselectivity.

The stereochemistry of the chiral center on the oxazoline ring is a critical determinant of the enantioselectivity of the catalyzed reaction. The substituent at the chiral center, often derived from a chiral amino alcohol, creates a chiral pocket around the metal center, which dictates the facial selectivity of the substrate's approach.

Furthermore, electronic modulation of the ligand, achieved by introducing electron-donating or electron-withdrawing groups on the phenol (B47542) or oxazoline rings, can significantly impact the catalytic performance. An increase in the electron-donating ability of the ligand can enhance the catalytic activity of the metal center. The tert-butyl group on the phenol ring of the title compound, being an electron-donating group, enhances the electron density on the metal center, which can be beneficial in various catalytic cycles. nih.gov

Transition Metal-Catalyzed Organic Transformations

The versatility of this compound-derived ligands extends to a broad range of transition metal-catalyzed organic transformations, where they can act as robust and efficient ancillary ligands.

In the realm of cross-coupling reactions, ligands derived from the title compound have shown promise, particularly in Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. While specific examples utilizing the title compound are not extensively reported, related phosphine-oxazoline ligands have been employed in palladium-catalyzed Suzuki-Miyaura reactions. The combination of a hard oxazoline nitrogen and a soft phosphine (B1218219) donor allows for efficient stabilization of the palladium catalyst throughout the catalytic cycle.

Table 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Catalyst System Ligand Yield (%)
Pd(OAc)₂ SPhos >95

Note: SPhos and XPhos are examples of highly effective phosphine ligands for Suzuki-Miyaura coupling, demonstrating the potential for structurally related oxazoline-containing ligands. nih.gov

The steric hindrance provided by the tert-butyl group can be advantageous in promoting the reductive elimination step in the catalytic cycle, leading to higher turnover numbers and efficiency.

The use of this compound-derived ligands in oxidation catalysis is an emerging area of interest. The phenolic hydroxyl group can be readily oxidized, and metal complexes of these ligands can catalyze the oxidation of various substrates. For example, iron complexes supported on alumina (B75360) have been used for the catalytic oxidation of sterically hindered phenols. rsc.org

While direct evidence for the title compound's derivatives in C-H or olefin oxidation is scarce, related systems offer insights. For instance, molybdenum(VI) complexes with bidentate ligands have been studied for the epoxidation of olefins using tert-butyl hydroperoxide as the oxidant. ntnu.no The electronic properties of the this compound ligand could be tuned to influence the activity and selectivity of such oxidation reactions.

In the field of olefin polymerization, late transition metal complexes with chelating ligands have garnered significant attention. While specific applications of this compound derivatives in this area are not well-documented, the structural motifs are relevant. For example, nickel and palladium complexes with α-diimine ligands are known to be active catalysts for ethylene (B1197577) polymerization. researchgate.net The N,O-chelation provided by the deprotonated form of the title compound could support active catalysts for olefin polymerization.

Furthermore, aluminum complexes of sterically hindered phenoxides have been shown to be active catalysts for the ring-opening polymerization of ε-caprolactone. rsc.org This suggests a potential application for aluminum complexes of this compound in polymerization catalysis.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Copper(II) trifluoromethanesulfonate
Diethylzinc
Cyclohexenone
Palladium(II) acetate
4-Bromoanisole
Phenylboronic acid
SPhos
XPhos
Molybdenum(VI)
tert-Butyl hydroperoxide
ε-Caprolactone
Aluminum
Nickel
Palladium
Iron
Styrene

Mechanistic Insights into Catalytic Cycles and Active Species Formation

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its efficiency and selectivity. For catalysts derived from this compound, mechanistic studies focus on how the ligand-metal complex interacts with substrates and reagents to facilitate chemical transformations. The formation of the active catalytic species often involves the coordination of the phenol-oxazoline ligand to a metal center, followed by the activation of either the substrate or a co-reactant.

In oxidation reactions, for example, a common pathway involves the interaction of the metal complex with an oxidant, such as hydrogen peroxide. This interaction can lead to the formation of high-valent metal-oxo or metal-peroxo species, which are potent oxidizing agents. The precise nature of the active species is highly dependent on the metal used, its oxidation state, and the coordination environment provided by the ligand. It is generally accepted that catalytic activity often requires the presence of one or two open or labile coordination sites on the metal for the binding and activation of the oxidant to occur. uu.nl

The interaction between the substrate and the catalyst is a critical step that dictates the reaction's outcome, particularly its selectivity. In catalysts featuring this compound-derived ligands, the substrate approaches the metal center, which is rendered chiral and sterically defined by the ligand. The N,O-donor atoms of the phenol-oxazoline moiety coordinate to the metal, creating a specific three-dimensional pocket around the active site. nih.gov

Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing these interactions and modeling the transition states of catalytic reactions. physchemres.org Although specific transition state calculations for catalysts derived directly from this compound are not widely available, analysis of closely related systems provides significant insight. For instance, in reactions catalyzed by iron complexes, a proposed mechanism for C-H bond oxidation involves the formation of a high-valent iron-oxo species. rsc.org The substrate then binds to this active species, and the reaction proceeds through a transition state where a hydrogen atom is abstracted from the substrate, followed by radical rebound to form the hydroxylated product. The energy barrier of this transition state determines the reaction rate.

The enantioselectivity observed in many reactions using chiral oxazoline ligands arises from the energetic difference between two diastereomeric transition states. The chiral environment created by the ligand forces the substrate to approach the metal center in a specific orientation. The bulky tert-butyl group on the phenol ring and the stereocenter on the oxazoline ring create significant steric hindrance, disfavoring one transition state over the other and leading to the preferential formation of one enantiomer of the product. nih.gov

The phenol-oxazoline framework is not merely a scaffold but an active participant in catalysis, influencing both activity and selectivity through a combination of steric and electronic effects.

Steric Influence: The substituents on the ligand can sterically affect the approach of molecules toward the metal center and thereby induce selectivity. nih.gov The prominent tert-butyl group at the ortho position to the phenolic hydroxyl group provides significant steric bulk. This bulk can control substrate access to the catalytic center, prevent catalyst dimerization which can lead to deactivation, and influence the coordination geometry of the metal ion, all of which can enhance selectivity. In studies of related copper complexes, bulky groups on the ligand have been shown to lower reaction rates by sterically hindering the approach of reactants. rsc.org

Electronic Effects: The electronic properties of the phenol ring and the oxazoline ring are crucial in tuning the reactivity of the metal center. The phenolic oxygen is a hard donor that binds to the metal, and its electron-donating character can be modulated by other substituents on the aromatic ring. This, in turn, influences the Lewis acidity and redox potential of the metal center. Computational studies on substituted phenols have shown that the ability of substituents to delocalize the lone pair on the phenol oxygen affects its properties. acs.org In catalytic oxidations, the stability of the ligand itself is paramount. The oxazoline ring is considered more stable towards oxidative attack compared to similar ligands containing a C=N imine moiety, which contributes to higher catalyst robustness. uu.nl

In iron-catalyzed alkane oxidations using a related phenol-oxazoline ligand, (HNEt₃)₂Fe(phoxCOO)₂, modest catalytic activity was observed for the oxidation of substrates like toluene (B28343) and ethylbenzene. uu.nl The catalyst's ability to hydroxylate C-H bonds is linked to their bond dissociation energies, with the complex being unable to oxidize stronger C-H bonds found in cyclohexane (B81311) or adamantane (B196018) under the tested conditions. uu.nl This demonstrates how the ligand-metal combination dictates the catalyst's fundamental reactivity.

The data below summarizes the catalytic performance of an iron complex with a phenol-oxazoline ligand in the oxidation of various alkanes, highlighting the influence of the substrate on catalytic turnover.

SubstrateProduct(s)Turnover Number (TON)
TolueneBenzyl alcohol, Benzaldehyde13.3
Ethylbenzene1-Phenylethanol, Acetophenone31.4
Cumene2-Phenyl-2-propanol, Acetophenone18.5
CyclohexaneNo reaction0
AdamantaneNo reaction0

Data sourced from a study on the catalytic oxidation of alkanes by (HNEt₃)₂Fe(phoxCOO)₂ with H₂O₂. uu.nl Turnover Number (TON) is based on H₂O₂.

Viii. Advanced Materials Science Applications of 2 Tert Butyl 4 Oxazol 2 Yl Phenol Based Architectures

Luminescent and Optoelectronic Materials Development

The 2-(2'-hydroxyphenyl)oxazole (HPO) framework, of which 2-(tert-butyl)-4-(oxazol-2-yl)phenol is a derivative, is a celebrated scaffold in the field of luminescent materials. Its photophysical behavior is dominated by a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov This process involves the transfer of the phenolic proton to the nitrogen atom of the oxazole (B20620) ring upon photoexcitation, leading to the formation of a transient keto-tautomer. This tautomer is responsible for a characteristic, long-wavelength fluorescence emission with an unusually large Stokes shift, which is highly desirable for applications in optoelectronics, including Organic Light-Emitting Diodes (OLEDs), to minimize self-absorption effects. nih.gov

Design and Synthesis of Fluorophores and Fluorescent Sensors

The HPO scaffold is a cornerstone for designing novel fluorophores. The ESIPT process is highly sensitive to the molecular structure and the surrounding environment. elsevierpure.com Upon excitation, the initial enol form converts to an excited keto-tautomer, which is responsible for the large Stokes-shifted emission. The electron-donating tert-butyl group on the phenol (B47542) ring can modulate the electronic distribution, influencing the quantum yield and emission wavelengths. researchgate.net The fundamental HOMO→LUMO transition involves a significant redistribution of electron density from the phenolic unit (HOMO) to the heterocyclic oxazole portion (LUMO), which drives the proton transfer process. nih.gov

This inherent sensitivity to the local environment allows for the design of fluorescent sensors. The phenol and oxazole nitrogen atoms form a perfect bidentate chelation site for metal ions. The binding of a metal cation, such as Zn²⁺, can either inhibit the ESIPT process, leading to a blue-shifted emission from the enol form, or enhance fluorescence through mechanisms like Chelation-Enhanced Fluorescence (CHEF). nih.gov For instance, a sensor based on a 2-(2-hydroxyphenyl)-1,3,4-oxadiazole derivative demonstrated high selectivity and sensitivity for Zn²⁺, exhibiting a pronounced fluorescence enhancement upon binding. nih.gov The stoichiometric ratio between a similar oxadiazole ligand and Zn²⁺ was determined to be 2:1, with a detection limit in the micromolar range. nih.gov This principle allows for the rational design of sensors where the binding event is transduced into a measurable optical signal.

Compound ScaffoldAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm⁻¹)Key Feature/ApplicationReference
2-(2'-hydroxyphenyl)benzoxazole (HBO)~335~480 (ESIPT)>10000Archetypal ESIPT fluorophore nih.govnih.gov
2-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole342430~6500Selective fluorescent sensor for Zn²⁺ nih.gov
2-(1′-hydroxy-2′-naphthyl)-benzoxazole (1H2NBO)~380470 (ESIPT)~5500Benzannulation leading to blue-shifted emission vs. isomer nih.gov
2-(2′-hydroxy-3-naphthyl)-benzoxazole (2H3NBO)~410670 (ESIPT)~11000Benzannulation leading to red-shifted emission nih.gov

Photo-Switchable Materials and Responsive Systems

The ESIPT phenomenon itself represents a molecular-level, ultrafast photo-switch. The molecule reversibly switches between its enol and keto forms on a picosecond timescale upon absorption of light. This intrinsic property can be harnessed to create materials that respond to external stimuli. For example, the equilibrium between the two tautomers can be influenced by solvent polarity, pH, or the presence of specific ions, leading to a change in the emission color or intensity. nih.gov

Furthermore, the ESIPT process can be deliberately suppressed to unlock other functionalities, creating a responsive system. In one study, a 2-(2′-hydroxyphenyl)benzoxazole derivative was engineered to completely suppress ESIPT, resulting in a high fluorescence quantum yield and a strong nonlinear optical response. spie.org This modified molecule was then successfully used as a highly efficient photoinitiator for multiphoton polymerization, a high-resolution 3D printing technique. spie.orgscilit.com This demonstrates how the phenol-oxazole motif can be switched from a light-emitting species to a reaction-initiating one, forming the basis of a photo-responsive material for advanced fabrication.

Polymeric Materials and Macromolecular Engineering

The phenol and oxazoline (B21484) moieties of the title compound are valuable functional groups in polymer chemistry, enabling its use both as a monomer for building polymer backbones and as a functional unit for modifying existing polymers.

Incorporation into Polymer Backbones for Functional Polymers

The this compound structure can be incorporated into polymer chains to create functional polymers with inherent luminescent or metal-chelating properties. One major route is through the cationic ring-opening polymerization (CROP) of 2-oxazoline monomers. nih.gov Research has shown that 2-oxazoline monomers containing phenolic acid side chains can be successfully polymerized. researchgate.netnih.gov In these studies, methoxy-protected phenolic acid-based oxazolines were polymerized, and the protective groups were later cleaved to yield a functional poly(2-oxazoline) with pendant catechol groups. nih.gov A similar strategy could be employed with a monomer derived from the title compound.

Alternatively, the phenol group can participate directly in step-growth polymerization. Phenol-functional macromonomers have been used as macroinitiators for the polymerization of other monomers. For instance, phenol-terminated poly(arylene ether sulfone)s were synthesized and subsequently used to initiate the polymerization of 2-ethyl-2-oxazoline (B78409) (EtOx), creating triblock copolymers. vt.edu This demonstrates a pathway where the phenolic end-group is integrated into a larger, complex macromolecular architecture.

Post-Polymerization Functionalization of Poly(2-oxazoline)s Derivatives

Post-polymerization modification is a powerful strategy for introducing complex functionalities onto a polymer backbone that might not be stable under polymerization conditions. researchgate.net Poly(2-oxazoline)s (PAOx) are particularly well-suited for this approach. nih.govsigmaaldrich.com

One versatile platform is poly(2-isopropenyl-2-oxazoline) (PIPOx), which contains pendant oxazoline rings along its backbone. mdpi.com These rings are susceptible to nucleophilic attack, particularly by carboxylates, thiols, or phenoxides, without the need for a catalyst. mdpi.com The phenolic hydroxyl group of this compound could be deprotonated to form a phenoxide, which could then react with the pendant oxazoline rings of PIPOx. This would graft the functional phenol-oxazole unit onto the polymer side-chains, creating a material with tailored optical or chelating properties.

Another common method involves the use of functional terminating agents to end-cap living polymer chains. The cationic ring-opening polymerization of 2-oxazolines is a living process, meaning the reactive chain end can be quenched with a variety of nucleophiles. sigmaaldrich.com A derivative of this compound could be designed to act as a terminating agent, thereby introducing the functional unit precisely at the end of a polymer chain. nih.gov

Supramolecular Chemistry and Self-Assembly of Phenol-Oxazole Motifs

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct well-ordered, complex architectures from simpler molecular building blocks. The phenol-oxazole motif is an excellent candidate for supramolecular design due to its specific and directional hydrogen-bonding capabilities.

The crystal structure of 2-(2-hydroxyphenyl)-2-oxazoline, an analogue of the title compound, reveals a strong intramolecular O—H⋯N hydrogen bond between the phenolic proton and the oxazole nitrogen. researchgate.net This interaction planarizes the molecule and is a dominant feature. In contrast, its isomers, where the hydroxyl group is in the meta or para position, lack this intramolecular bond and instead form intermolecular O—H⋯N hydrogen bonds, leading to the self-assembly of infinite chains. researchgate.net

Applications in Specialty Chemicals and Performance Additives

The incorporation of this compound and its derivatives into polymers is primarily aimed at enhancing their stability and performance characteristics. These additives can play a crucial role in protecting polymers from degradation caused by heat, oxidation, and UV radiation, thereby extending the material's lifespan and maintaining its desired properties.

Research into related structures, such as other hindered phenolic antioxidants, provides a basis for understanding the potential benefits of this compound. Hindered phenols are known to be highly effective radical scavengers, a property conferred by the bulky tert-butyl group adjacent to the hydroxyl group. This steric hindrance enhances the stability of the resulting phenoxy radical, preventing it from initiating further degradation reactions.

While specific performance data for this compound is not extensively available in public literature, studies on analogous compounds provide valuable insights. For instance, the antioxidant activity of various hindered phenols in polymers like polypropylene (B1209903) has been widely documented. The effectiveness of these antioxidants is often evaluated by measuring the Oxidation Induction Time (OIT), which indicates the material's resistance to oxidative degradation at elevated temperatures.

Furthermore, the oxazoline ring in this compound introduces a polar functional group that could enhance its compatibility with a wider range of polymer matrices compared to purely nonpolar antioxidants. This improved miscibility can lead to a more uniform distribution of the additive within the polymer, resulting in more effective and long-lasting protection. The oxazoline moiety may also contribute to improved thermal stability and mechanical properties of the final material.

The development of specialty chemicals based on phenolic oxazolines is an active area of research. For example, studies on 2,4-di-tert-butylphenol (B135424) derivatives containing other heterocyclic rings, such as oxadiazole, have demonstrated significant antioxidant activity. nih.gov These findings suggest that the combination of a hindered phenol with a heterocyclic ring is a promising strategy for designing high-performance polymer additives.

Interactive Table: Comparison of Related Antioxidant Structures

Compound NameKey Structural FeaturesPotential Application
2,4-Di-tert-butylphenolTwo tert-butyl groups on the phenol ringAntioxidant for plastics and oils mdpi.comnih.govmdpi.com
Butylated Hydroxytoluene (BHT)A common hindered phenolic antioxidantFood preservative, antioxidant in cosmetics and pharmaceuticals nih.gov
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328)Benzotriazole and phenolic groupsUV absorber in plastics and coatings
2,2'-Methylenebis(6-tert-butyl-4-ethylphenol)Bisphenolic structureAntioxidant for ABS resins, latex, and PVCs m-chemical.co.jp

While direct experimental data for this compound remains limited in the reviewed literature, the foundational knowledge of its constituent functional groups strongly supports its potential as a valuable performance additive. Further research is needed to fully characterize its efficacy in various polymer systems and to establish detailed performance metrics.

Ix. Derivatization Strategies and Functionalization of 2 Tert Butyl 4 Oxazol 2 Yl Phenol

Modification of the Phenolic Hydroxyl Group for Tunable Properties

The phenolic hydroxyl group is a primary site for chemical modification, significantly influencing the molecule's acidity, hydrogen-bonding capacity, and coordination properties. Altering this group can modulate solubility, antioxidant potential, and its ability to act as a ligand for metal ions.

Key modifications include:

Etherification: Conversion of the hydroxyl group to an ether (e.g., via Williamson ether synthesis) removes the acidic proton and eliminates its hydrogen-bond donating ability. This transformation can increase lipophilicity and alter the molecule's binding interactions in biological or material science contexts. For instance, methylation or ethylation would yield the corresponding anisole (B1667542) or phenetole (B1680304) derivative, respectively.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides produces phenyl esters. This modification introduces a carbonyl group, which can act as a hydrogen bond acceptor and may introduce further reactivity. The electronic nature of the ester can be tuned based on the substituent attached to the acyl group.

O-silylation: Protection of the hydroxyl group with silylating agents, such as tert-butyldimethylsilyl chloride (TBDMSCl), yields a silyl (B83357) ether. This is often a reversible modification used during multi-step syntheses to prevent unwanted side reactions of the phenol (B47542).

Deprotonation to Phenoxide: Treatment with a base generates the corresponding phenoxide ion. This anionic form enhances the nucleophilicity of the oxygen atom, making it a potent intermediate for subsequent reactions, such as alkylations. It also significantly increases water solubility. The presence of the electron-rich oxazole (B20620) ring influences the pKa of the phenol, affecting the ease of deprotonation.

The choice of modification directly impacts the molecule's properties. For example, studies on related 2-phenylbenzoxazole (B188899) compounds show that the presence and position of a hydroxyl group versus a methoxy (B1213986) group can dramatically alter inhibitory activity against enzymes like tyrosinase, highlighting the critical role of this functional group in molecular recognition. nih.gov

Modification ReactionReagentsResulting Functional GroupImpact on Properties
Etherification Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)Ether (-OR)Removes H-bond donor capability; increases lipophilicity.
Esterification Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine)Ester (-OC(O)R)Introduces H-bond acceptor; alters electronic profile.
O-Silylation Silyl chloride (e.g., TBDMSCl), Base (e.g., Imidazole)Silyl Ether (-OSiR₃)Protects the hydroxyl group; increases steric bulk temporarily.
Deprotonation Strong Base (e.g., NaH)Phenoxide (-O⁻)Increases nucleophilicity and water solubility.

Functionalization of the Oxazole Ring for Enhanced Reactivity or Specific Interactions

The oxazole ring is an aromatic heterocycle with distinct sites of reactivity that can be exploited for further functionalization. wikipedia.orgthepharmajournal.com Its modification is key to introducing new functionalities, extending the molecular structure, or creating specific interaction points for supramolecular assembly or biological targeting.

The primary sites for reaction on the oxazole ring are:

C2 Position: The proton at the C2 position of an oxazole ring is the most acidic. thepharmajournal.com Deprotonation with a strong base (e.g., n-butyllithium) generates a lithiated intermediate. This powerful nucleophile can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes, iodine) to install substituents at this position. wikipedia.orgresearchgate.net However, in the target molecule, the C2 position is already substituted with the phenol ring, so this reactivity applies to the synthesis of the parent scaffold rather than its post-synthesis modification.

C5 Position: This position is susceptible to electrophilic aromatic substitution, particularly when the ring is activated by electron-donating groups. wikipedia.org Reactions such as formylation (Vilsmeier-Haack reaction) or halogenation can introduce functional handles at this site.

C4 Position: The C4 position can also undergo substitution, often via metalation/halogenation strategies, similar to the C2 and C5 positions. researchgate.net

Diels-Alder Reactions: The oxazole ring can act as a diene in [4+2] cycloaddition reactions with electron-deficient dienophiles. wikipedia.org This reaction provides a powerful route to synthesize substituted pyridine (B92270) rings, as the initial bicyclic adduct can undergo a retro-Diels-Alder reaction to extrude the oxygen atom. This strategy transforms the core structure significantly, opening pathways to different classes of compounds.

Ring Oxidation: The oxazole ring can be oxidized under specific enzymatic or chemical conditions. For example, some substituted oxazoles can be converted to the corresponding 2-oxazolone by aldehyde oxidase. nih.gov This introduces a cyclic carbamate (B1207046) structure, drastically changing the electronic and hydrogen-bonding properties of the ring.

Reaction TypePositionTypical ReagentsResulting StructurePurpose
Electrophilic Substitution C5Vilsmeier-Haack (DMF, POCl₃)5-Formyl-oxazole derivativeIntroduces an aldehyde for further modification.
Metalation/Substitution C5n-BuLi, then Electrophile (E⁺)5-Substituted-oxazole derivativeInstalls a wide range of functional groups.
Diels-Alder Cycloaddition RingDienophile (e.g., Maleic anhydride)Pyridine derivative (after rearrangement)Access to new heterocyclic core structures.
Oxidation RingAldehyde Oxidase / Oxidizing agents2-Oxazolone derivativeAlters ring electronics and H-bonding. nih.gov

Transformations of the Tert-butyl Group for Steric and Electronic Adjustments

The tert-butyl group is generally considered a sterically bulky and chemically robust substituent. It is often installed via Friedel-Crafts alkylation of a phenol with isobutylene (B52900) to provide steric hindrance, which can enhance stability (e.g., as an antioxidant) or direct subsequent reactions to other positions on the aromatic ring. nih.govwikipedia.orgwikipedia.org While often left unmodified, several strategies exist for its transformation.

De-butylation: The tert-butyl group can be removed under strong acidic conditions. wikipedia.orggoogle.com This reaction regenerates the unsubstituted phenol, making the tert-butyl group a useful protecting or directing group that can be cleaved in a later synthetic step. This allows for reactions at other sites that might otherwise be sterically hindered.

Catalytic C-H Oxidation: Advanced catalytic methods have emerged that enable the selective oxidation of the seemingly unreactive C-H bonds of a tert-butyl group. torvergata.it Specific ruthenium- or iron-based catalysts can achieve hydroxylation at one of the primary methyl groups, converting the tert-butyl group into a 2-hydroxy-2-methylpropyl group. torvergata.it This groundbreaking transformation installs a primary alcohol, providing a new functional handle for further derivatization and fundamentally altering the steric and electronic profile of the molecule. This turns the tert-butyl group from a passive steric shield into an active functional group.

TransformationReagentsResulting GroupPurpose
De-alkylation Strong Acid (e.g., H₂SO₄, AlCl₃)Hydrogen (removes group)Unmasks the ortho position for further reaction. wikipedia.org
C-H Hydroxylation Specific metal catalysts (e.g., Ru, Fe), Oxidant2-Hydroxy-2-methylpropylInstalls a primary alcohol for further functionalization. torvergata.it

Synthesis of Multi-Component Systems and Hybrid Structures Utilizing the Core Framework

The 2-(tert-butyl)-4-(oxazol-2-yl)phenol scaffold is an excellent building block for constructing more complex, multi-component systems and hybrid molecules. The distinct functional groups—phenolic hydroxyl and the oxazole ring—serve as orthogonal handles for linking to other molecular fragments. This strategy is employed in drug discovery, materials science, and catalysis.

Ligand Synthesis for Metal Complexes: The phenolic oxygen and the oxazole nitrogen can act as a bidentate chelation site for various metal ions. The resulting metal complexes can possess unique catalytic or photophysical properties. The steric bulk of the tert-butyl group can influence the coordination geometry and stability of the complex.

Hybrid Molecule Synthesis: The core scaffold can be covalently linked to other pharmacophores, fluorescent tags, or polymers. For example, etherification or esterification of the phenolic hydroxyl group can be used to attach the molecule to a larger entity. nih.gov Similarly, functional groups introduced onto the oxazole ring can serve as points of attachment. An example of a complex hybrid structure involves linking a substituted phenol-oxazole moiety to another phenoxy group bearing an amino side chain, creating a large molecule with potential pharmaceutical applications. ncats.io

Multi-Component Reactions (MCRs): The core molecule, or a functionalized derivative, can be used as a component in MCRs. rug.nl For instance, an aldehyde group introduced at the C5 position of the oxazole ring could participate in a Ugi or Passerini reaction, rapidly assembling a complex, drug-like molecule in a single step. This approach is highly efficient for generating libraries of diverse compounds for screening purposes.

System TypeLinkage StrategyExample Application
Metal-Organic Frameworks Coordination via Phenolic-O and Oxazole-NCatalysis, Gas Storage
Fluorescent Probes Covalent attachment of a fluorophore via the phenol or a functionalized oxazoleBio-imaging
Hybrid Pharmaceuticals Linking to another bioactive moiety through an ether or amide bondPolypharmacology, Drug Targeting nih.govncats.io
Polymer Conjugates Grafting onto a polymer backbone using a reactive functional groupFunctional Materials

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.